molecular formula C14H11ClFN3O2 B10924310 1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10924310
M. Wt: 307.71 g/mol
InChI Key: IJIXHHKYZRRHKB-UHFFFAOYSA-N
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Description

1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with a chlorobenzyl group and a fluorobenzyl group, along with a pyrrole-2,5-dione moiety

Chemical Reactions Analysis

1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11ClFN3O2

Molecular Weight

307.71 g/mol

IUPAC Name

1-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H11ClFN3O2/c15-11-8-18(7-9-2-1-3-10(16)6-9)17-14(11)19-12(20)4-5-13(19)21/h1-3,6,8H,4-5,7H2

InChI Key

IJIXHHKYZRRHKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC(=CC=C3)F

Origin of Product

United States

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